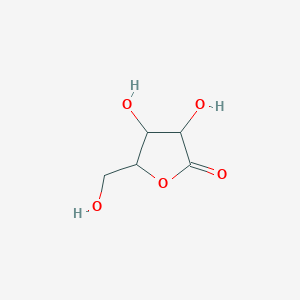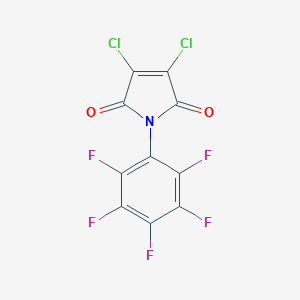![molecular formula C8H12N2O3 B066168 1-[6-(nitromethyl)-3,4-dihydro-2H-pyridin-1-yl]ethanone CAS No. 176042-68-5](/img/structure/B66168.png)
1-[6-(nitromethyl)-3,4-dihydro-2H-pyridin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[6-(nitromethyl)-3,4-dihydro-2H-pyridin-1-yl]ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as NME and is a yellow crystalline solid with a molecular weight of 192.18 g/mol.
Mecanismo De Acción
The mechanism of action of 1-[6-(nitromethyl)-3,4-dihydro-2H-pyridin-1-yl]ethanone is not fully understood. However, studies have shown that it acts by inhibiting certain enzymes and pathways involved in the progression of diseases such as cancer and neurodegenerative disorders.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1-[6-(nitromethyl)-3,4-dihydro-2H-pyridin-1-yl]ethanone has significant biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce the production of reactive oxygen species, which are involved in the progression of various diseases. NME has also been found to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[6-(nitromethyl)-3,4-dihydro-2H-pyridin-1-yl]ethanone in lab experiments include its low toxicity and high stability. However, its low solubility in water may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-[6-(nitromethyl)-3,4-dihydro-2H-pyridin-1-yl]ethanone. Some of these include:
1. Further studies on the mechanism of action of NME to better understand its potential applications in various fields of science.
2. Investigation of the potential use of NME in the treatment of other diseases such as diabetes and cardiovascular diseases.
3. Development of new synthesis methods for NME to improve its yield and purity.
4. Studies on the pharmacokinetics and pharmacodynamics of NME to determine its efficacy and safety in humans.
5. Investigation of the potential use of NME as a drug delivery system for other compounds.
Conclusion
In conclusion, 1-[6-(nitromethyl)-3,4-dihydro-2H-pyridin-1-yl]ethanone is a chemical compound with significant potential applications in various fields of science. Its antimicrobial, antioxidant, and anti-inflammatory properties, as well as its potential use in the treatment of cancer and neurodegenerative disorders, make it a promising compound for future research. However, further studies are needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of 1-[6-(nitromethyl)-3,4-dihydro-2H-pyridin-1-yl]ethanone involves the reaction between 2-methyl-3-nitro-2-butene and acetylacetone in the presence of a catalyst such as sodium ethoxide. The reaction yields NME as a yellow crystalline solid with a yield of 70-80%.
Aplicaciones Científicas De Investigación
1-[6-(nitromethyl)-3,4-dihydro-2H-pyridin-1-yl]ethanone has been extensively studied for its potential applications in various fields of science. It has been found to have significant antimicrobial, antioxidant, and anti-inflammatory properties. NME has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Número CAS |
176042-68-5 |
|---|---|
Nombre del producto |
1-[6-(nitromethyl)-3,4-dihydro-2H-pyridin-1-yl]ethanone |
Fórmula molecular |
C8H12N2O3 |
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
1-[6-(nitromethyl)-3,4-dihydro-2H-pyridin-1-yl]ethanone |
InChI |
InChI=1S/C8H12N2O3/c1-7(11)9-5-3-2-4-8(9)6-10(12)13/h4H,2-3,5-6H2,1H3 |
Clave InChI |
HMLVBYKSYBLAGL-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCCC=C1C[N+](=O)[O-] |
SMILES canónico |
CC(=O)N1CCCC=C1C[N+](=O)[O-] |
Sinónimos |
Pyridine, 1-acetyl-1,2,3,4-tetrahydro-6-(nitromethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[Amino(methyl)amino]-4-chloro-2-(3-chloro-4-fluorophenyl)pyridazin-3-one](/img/structure/B66090.png)
![1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde](/img/structure/B66091.png)
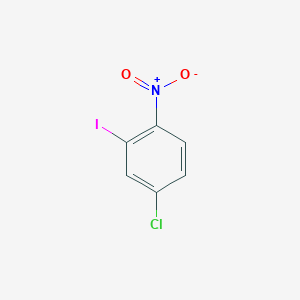
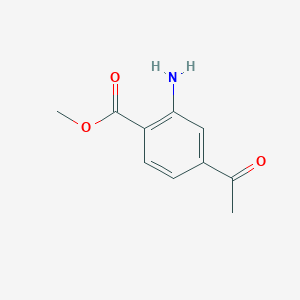
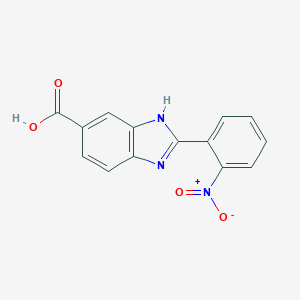
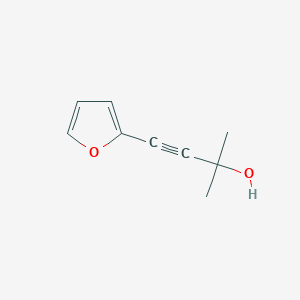
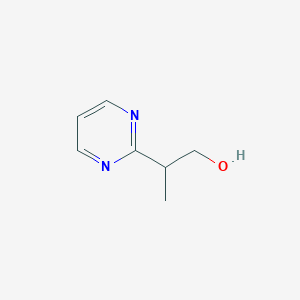
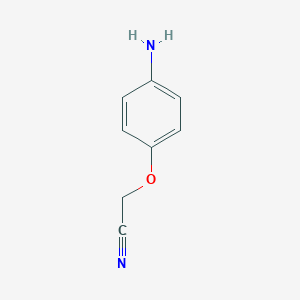
![1,2,24,24-Tetramethyl-22-(2-methylprop-1-enyl)-18,21,23,26-tetraoxa-4-azaoctacyclo[14.13.0.02,13.03,11.05,10.017,19.017,27.020,25]nonacosa-3(11),5,7,9-tetraen-16-ol](/img/structure/B66112.png)
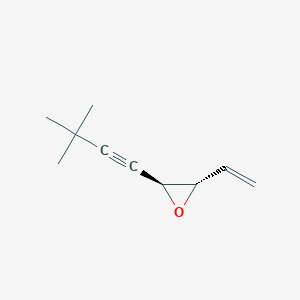
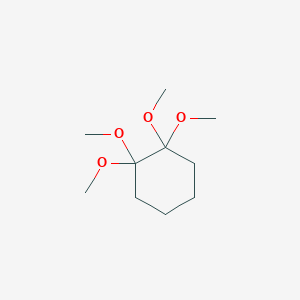
![4-Chloro-6-methyl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B66120.png)
